molecular formula C7H14O7 B14784507 D-altrofurano-heptulose-3

D-altrofurano-heptulose-3

Cat. No.: B14784507
M. Wt: 210.18 g/mol
InChI Key: NSQDEHXIGIPNHO-VICYTKJSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: D-altrofurano-heptulose-3 can be synthesized through various chemical routes. One common method involves the isolation of the compound from natural sources such as the rhizomes of Actinidia kolomikta . The isolation process typically involves extraction and purification steps to obtain the pure compound.

Industrial Production Methods: The compound is available for research purposes and is not intended for human consumption .

Chemical Reactions Analysis

Types of Reactions: D-altrofurano-heptulose-3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

D-altrofurano-heptulose-3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a model compound for studying carbohydrate metabolism and enzyme interactions. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is used in the production of various biochemicals and as a research tool for studying biochemical pathways.

Properties

Molecular Formula

C7H14O7

Molecular Weight

210.18 g/mol

IUPAC Name

(2S)-2-(1,2-dihydroxyethyl)-5-(hydroxymethyl)oxolane-2,3,4-triol

InChI

InChI=1S/C7H14O7/c8-1-3-5(11)6(12)7(13,14-3)4(10)2-9/h3-6,8-13H,1-2H2/t3?,4?,5?,6?,7-/m0/s1

InChI Key

NSQDEHXIGIPNHO-VICYTKJSSA-N

Isomeric SMILES

C(C1C(C([C@@](O1)(C(CO)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(O1)(C(CO)O)O)O)O)O

Origin of Product

United States

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